4-tert-Butylbenzaldehyde
Overview
Description
4-tert-Butylbenzaldehyde is an important intermediate for the synthesis of medicines, dyes, flavor and fragrance compounds. It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt(II) acetate or cerium(III) acetate. Schiff base reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol has been carried out on-chip in the matrix assisted laser desorption ionization (MALDI) chamber, the formed imine was detected in real time.
Scientific Research Applications
Phase Equilibria and Thermophysical Properties
4-tert-Butylbenzaldehyde is utilized in the measurement and correlation of phase equilibria and thermophysical properties. Kosuru et al. (2019) studied its vapor pressure data and thermophysical properties, such as refractive index, density, viscosity, and surface tension at different temperatures. This research is significant in the manufacturing of fragrances and agricultural chemicals (Kosuru et al., 2019).
Catalytic Oxidation
The compound plays a role in the catalytic oxidation processes. For example, van de Water et al. (2007) explored its partial oxidation to this compound by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions combined with cobalt(II) acetate or cerium(III) acetate (van de Water et al., 2007).
Electro-Methoxylation Reaction
In electrochemical studies, Nematollahi and Golabi (2000) investigated the electrochemical oxidation of 4-tert-butylcatechol in methanol, highlighting its relevance in the electro-methoxylation reaction (Nematollahi & Golabi, 2000).
Synthesis Processes
This compound is essential in various synthesis processes. Inagaki et al. (2003) developed a synthesis of tert-butyl-hydroxylated S-2474, highlighting the role of this compound in synthesizing complex organic compounds (Inagaki et al., 2003).
Selective Oxidation Over Catalysts
Li et al. (2007) reported the selective oxidation of 4-tert-butyltoluene to this compound using aqueous hydrogen peroxide as an oxidant and Co/MCM-41 as the catalyst (Li et al., 2007).
Interfacial Activity Studies
The interfacial activity of 2-hydroxy-5-tert-butylbenzaldehyde oxime was studied by Wiśniewski and Szymanowski (1994) in systems containing mixed diluents like toluene and octane (Wiśniewski & Szymanowski, 1994).
Inhibition Studies
Amin and Beattie (2003) explored the inhibition in the hydrogen peroxide oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldhyde, an essential fragrance intermediate (Amin & Beattie, 2003).
Mechanism of Action
Target of Action
4-tert-Butylbenzaldehyde is an important intermediate for the synthesis of medicines, dyes, flavor and fragrance compounds . It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt(II) acetate or cerium(III) acetate . .
Mode of Action
It is known that it is used in the synthesis of various compounds, indicating that it likely interacts with other molecules to form new compounds .
Biochemical Pathways
It is known to be an important intermediate in the synthesis of various compounds, suggesting that it may play a role in various biochemical reactions .
Result of Action
It is known to be an important intermediate in the synthesis of various compounds, suggesting that it may contribute to the properties of these compounds .
Action Environment
It is known to be used in various chemical reactions, suggesting that factors such as temperature, ph, and the presence of other chemicals may influence its action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-tert-Butylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases. It interacts with enzymes such as mushroom tyrosinase, where it acts as an inhibitor . The compound’s interaction with tyrosinase involves the inhibition of the enzyme’s activity, which is crucial in the hydroxylation of tyrosine and the oxidation of o-diphenols to o-quinones . These interactions highlight the compound’s potential in biochemical applications, especially in enzyme inhibition studies.
Cellular Effects
This compound has been observed to affect various cellular processes. It influences cell function by interacting with cellular enzymes and proteins, leading to changes in cell signaling pathways and gene expression . The compound’s impact on cellular metabolism includes alterations in the activity of key metabolic enzymes, which can affect overall cellular function and energy production . These effects underscore the importance of understanding the compound’s role in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as tyrosinase by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These molecular mechanisms provide insights into the compound’s biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity on enzymes such as tyrosinase . Long-term exposure to the compound in in vitro and in vivo studies has also revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects through enzyme inhibition . At higher doses, this compound can cause adverse effects, including toxicity to reproductive organs and other tissues . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its oxidation to 4-tert-butylbenzoic acid . This metabolic transformation is catalyzed by enzymes such as aldehyde dehydrogenase, which plays a crucial role in the compound’s biotransformation . The compound’s involvement in these metabolic pathways can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues can also affect its overall bioavailability and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function can be affected by its localization within cellular compartments such as the cytoplasm, nucleus, or mitochondria . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and mechanisms of action.
Properties
IUPAC Name |
4-tert-butylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXINXDGSUFPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027343 | |
Record name | 4-tert-Butylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-97-9 | |
Record name | 4-tert-Butylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-tert-Butylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERT-BUTYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXF0QY8503 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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